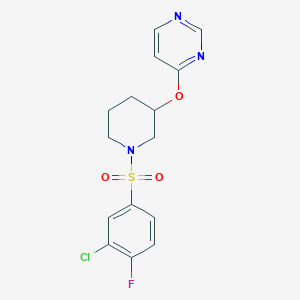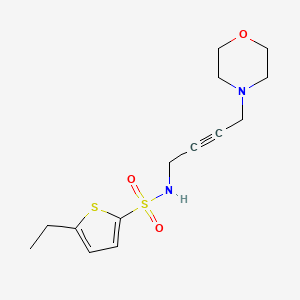
Jasminoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasminoside B is a natural compound with immunosuppressive activity . It is one of the phytochemicals found in the fruits of Gardenia jasminoides Ellis .
Molecular Structure Analysis
This compound has a molecular formula of C16H26O8 and a molecular weight of 346.37 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H26O8 and a molecular weight of 346.37 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Chemical Composition and Structural Elucidation
Jasminoside B is a compound isolated from the fruit of Gardenia jasminoides. It is identified as one of the monoterpenoids among several others found in this plant, as established through spectral and chemical methods (Yang Yu et al., 2010). This discovery contributes to understanding the complex chemical composition of Gardenia jasminoides.
2. Enzyme Inhibition and Potential Therapeutic Applications
The fruits of Gardenia jasminoides, which contain this compound, have been studied for their role in inhibiting enzymes related to antidepressant activity. Compounds isolated from this plant have shown to inhibit monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), which are relevant in the treatment of depression and neurodegenerative disorders (Ji Ho Kim et al., 2012).
3. Immunomodulatory Properties
Research on the fruit of Gardenia jasminoides, including compounds like this compound, has revealed their potential immunosuppressive properties. Certain compounds isolated from the fruits have shown significant inhibition of IL-2 secretion, an important cytokine in the immune system (Wen-liang Chang et al., 2005). This suggests the possible use of these compounds in regulating immune responses.
4. Neuroprotective Effects
Studies have indicated that compounds from plants like Gardenia jasminoides, which include this compound, may have neuroprotective effects. This is particularly noted in research involving ischemic stroke models, where active ingredients from related plants have shown additive neuroprotective action (Pengqian Wang et al., 2018).
5. Antioxidant Activities
The methanolic extract from seeds of Gardenia jasminoides, containing this compound, has demonstrated strong antioxidant activities. This is indicated by various assays, including DPPH and ABTS scavenging abilities, suggesting the potential of these extracts in combating oxidative stress (K. Saravanakumar et al., 2021).
Mechanism of Action
Target of Action
Jasminoside B is a natural compound with immunosuppressive activity . It is an iridoid glycoside that is primarily found in the Gardenia jasminoides plant .
Mode of Action
This compound interacts with its target, α-glucosidase, through six hydrogen bonds interacting with amino acids residues (Arg102, Tyr104, Gly241, Arg103, Asn476) of α-glucosidase with a binding affinity of 7.3 kcal/mol . This interaction can lead to changes in the function of α-glucosidase, potentially influencing the breakdown of carbohydrates in the body.
Biochemical Pathways
It is known that gardenia jasminoides, the plant from which this compound is derived, can affect glycolipid metabolism . It targets the gut microbiota and the TLR4/Myd88/NF-κB pathway , which plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in organic solvents such as ethanol and chloroform . These properties can influence the bioavailability of this compound in the body.
Result of Action
This compound exhibits strong antioxidant and enzyme inhibition activities . It has been found to increase glucose uptake in insulin-resistant HepG2 cells , indicating potential anti-diabetic activity. Furthermore, it has been suggested to have hepatoprotective properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic profile of Gardenia jasminoides, the plant from which this compound is derived, can vary based on genetic and environmental factors . Therefore, the concentration and efficacy of this compound can potentially be influenced by the growing conditions of the plant.
Safety and Hazards
properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXLXOCHNGHBC-PLJUSGQGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)





![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)
![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)
![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
